molecular formula C15H29N5O4S B12718336 Ethylargininoate acetamidomethionamide CAS No. 1000617-88-8

Ethylargininoate acetamidomethionamide

Cat. No.: B12718336
CAS No.: 1000617-88-8
M. Wt: 375.5 g/mol
InChI Key: XOUOKAFQPWVXEV-RYUDHWBXSA-N
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Description

Ethylargininoate acetamidomethionamide is a synthetic peptide known for its anti-aging properties and ability to improve skin elasticity and firmness. It is derived from the amino acid arginine and is used in various cosmetic products for its skin-protecting functions .

Preparation Methods

The synthesis of ethylargininoate acetamidomethionamide involves the reaction of L-arginine with N-acetyl-L-methionine, followed by esterification with ethanol. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.

Chemical Reactions Analysis

Ethylargininoate acetamidomethionamide undergoes various chemical reactions, including:

Scientific Research Applications

Ethylargininoate acetamidomethionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of ethylargininoate acetamidomethionamide involves its interaction with skin cells to promote collagen synthesis. It targets specific molecular pathways that regulate skin elasticity and firmness. The compound’s ability to protect the skin from external influences is attributed to its interaction with cellular receptors and enzymes involved in skin health .

Comparison with Similar Compounds

Ethylargininoate acetamidomethionamide can be compared with other similar compounds such as:

Properties

CAS No.

1000617-88-8

Molecular Formula

C15H29N5O4S

Molecular Weight

375.5 g/mol

IUPAC Name

ethyl (2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoate

InChI

InChI=1S/C15H29N5O4S/c1-4-24-14(23)12(6-5-8-18-15(16)17)20-13(22)11(7-9-25-3)19-10(2)21/h11-12H,4-9H2,1-3H3,(H,19,21)(H,20,22)(H4,16,17,18)/t11-,12-/m0/s1

InChI Key

XOUOKAFQPWVXEV-RYUDHWBXSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)C

Canonical SMILES

CCOC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C

Origin of Product

United States

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